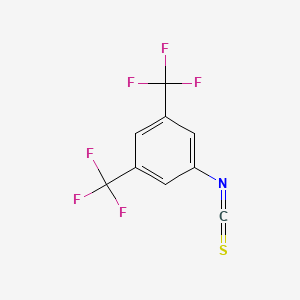

3,5-Bis(trifluoromethyl)phenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-6(9(13,14)15)3-7(2-5)16-4-17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOSSGVJGGNASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N=C=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369892 | |

| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-29-9 | |

| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and known biological activities of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. This versatile compound serves as a crucial building block in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound is a highly reactive and stable compound, largely owing to its trifluoromethyl groups.[1] It is most commonly encountered as a colorless to yellow or reddish-green clear liquid.[1] The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene[2] |

| CAS Number | 23165-29-9[3] |

| Molecular Formula | C₉H₃F₆NS[2] |

| Molecular Weight | 271.18 g/mol [2] |

| InChI Key | FXOSSGVJGGNASE-UHFFFAOYSA-N[3] |

| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)N=C=S[3] |

| Synonyms | Isothiocyanic acid 3,5-bis(trifluoromethyl)phenyl ester, 3,5-Di(trifluoromethyl)phenyl isothiocyanate[4] |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Colorless to red to green clear liquid[1] |

| Boiling Point | 63 °C at 1.5 mmHg[4] |

| Density | 1.485 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.5[4] |

| Flash Point | 109 °C (closed cup)[3] |

| Solubility | Hydrolyzes in water[4] |

| ¹H NMR | Spectral data available[4] |

| ¹³C NMR | Spectral data available[4] |

| Mass Spectrum | Spectral data available[4] |

| FTIR | Spectral data available[4] |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide. The following protocol is a generalized procedure based on established methods for the synthesis of aryl isothiocyanates from anilines.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Thiophosgene (or Carbon Disulfide and a suitable base like triethylamine)

-

An inert solvent (e.g., dichloromethane, chloroform, or toluene)

-

A base (e.g., triethylamine or calcium carbonate, if not using the carbon disulfide method)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-bis(trifluoromethyl)aniline in an inert solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Thiocarbonylating Agent:

-

Using Thiophosgene: Cool the aniline solution in an ice bath. Slowly add a solution of thiophosgene in the same inert solvent dropwise from the dropping funnel. An excess of a solid base like calcium carbonate may be added to neutralize the HCl byproduct.

-

Using Carbon Disulfide: To the aniline solution, add an excess of carbon disulfide followed by the slow addition of a base like triethylamine. This will form a dithiocarbamate salt intermediate.

-

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

If thiophosgene was used, filter the reaction mixture to remove any solid base and its salts. Wash the filtrate with water and then with brine.

-

If carbon disulfide was used, a desulfurylating agent (e.g., a heavy metal salt or an oxidizing agent) is typically added to convert the dithiocarbamate salt to the isothiocyanate. The workup will depend on the specific reagent used.

-

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Biological Activity and Signaling Pathways

While extensive research exists on the anticancer properties of various isothiocyanates, specific data on this compound is emerging.[5][6] Recent studies have highlighted its potential as an inhibitor of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer cell resistance to chemotherapy.[7][8]

A 2022 study demonstrated that 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene can decrease the cisplatin tolerance of non-small-cell lung cancer (NSCLC) cells.[8] This suggests a role for the compound in overcoming drug resistance. The mechanism is likely tied to its inhibition of ALDH.[7] Although the precise downstream signaling cascade from ALDH inhibition by this specific isothiocyanate is yet to be fully elucidated, a plausible pathway can be hypothesized based on the known functions of ALDH and the general mechanisms of other isothiocyanates.

ALDH enzymes play a role in detoxifying aldehydes and in the synthesis of retinoic acid, which is involved in cell differentiation. Inhibition of ALDH can lead to an accumulation of toxic aldehydes and a disruption of cellular redox balance, ultimately triggering apoptosis. Furthermore, many isothiocyanates are known to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[5][9]

Other research on compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety has shown potent activity against drug-resistant bacteria and various cancer cell lines, suggesting that this chemical scaffold is a promising pharmacophore for the development of new therapeutic agents.[10][11] For instance, a novel naphthofuran compound bearing this moiety was found to inhibit liver tumor growth by inactivating STAT3 through direct binding to HNF 4α.[11]

Applications

Beyond its emerging role in pharmaceutical research, this compound is utilized in several other scientific domains:

-

Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: The compound is used to develop advanced polymers with enhanced thermal and chemical resistance.[1]

-

Analytical Chemistry: It functions as a derivatizing agent for the analysis of amino groups on various surfaces using techniques like X-ray photoelectron spectroscopy (XPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-双(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 23165-29-9 [chemicalbook.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene-Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1][2] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the molecule's reactivity and the properties of its derivatives, making it a valuable synthon for medicinal and materials chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthetic Pathways

The synthesis of this compound predominantly starts from its corresponding aniline derivative, 3,5-bis(trifluoromethyl)aniline. Two principal methods are employed for this conversion: the reaction with thiophosgene and the reaction with carbon disulfide followed by desulfurization.

Method 1: Reaction with Thiophosgene

This is a classical and often efficient method for the preparation of isothiocyanates from primary amines.[3] The reaction involves the direct treatment of 3,5-bis(trifluoromethyl)aniline with thiophosgene, a highly reactive thiocarbonyl donor.

Reaction Scheme:

Method 2: Dithiocarbamate Formation and Desulfurization

An alternative and often milder approach involves a two-step process. First, 3,5-bis(trifluoromethyl)aniline reacts with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurizing agent to yield the final isothiocyanate. This method avoids the use of the highly toxic thiophosgene. For electron-deficient anilines, specific conditions are often required to achieve good yields.[4][5]

Reaction Scheme:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 23165-29-9 [chemicalbook.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, a versatile chemical intermediate with significant applications in drug discovery, analytical chemistry, and materials science. This document details its physicochemical properties, synthesis, and key applications, including its use as a derivatizing agent and a building block for novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are provided to support researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to yellow liquid characterized by the presence of two highly electronegative trifluoromethyl groups on the phenyl ring.[1][2][3][4] These groups significantly influence its reactivity and make it a valuable reagent in various chemical transformations. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃F₆NS | [1][2] |

| Molecular Weight | 271.18 g/mol | [1][3][5][6] |

| CAS Number | 23165-29-9 | [1][3] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Density | 1.485 g/mL at 25 °C | [3][4] |

| Boiling Point | 95 °C at 19 mmHg; 63 °C at 1.5 mmHg | [1][3][4] |

| Refractive Index | n20/D 1.5 | [1][3][4] |

| Solubility | Hydrolyzes in water | [7][8] |

| Storage | 2 - 8 °C | [1] |

Synthesis

A general and efficient method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide or thiophosgene. For the synthesis of this compound, 3,5-bis(trifluoromethyl)aniline is a key starting material.

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)aniline

This protocol is a general method adapted for the specific synthesis.

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine or potassium carbonate)

-

A desulfurizing agent (e.g., tosyl chloride or a carbodiimide)

-

An appropriate solvent (e.g., toluene, dichloromethane)

Procedure:

-

Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable solvent under an inert atmosphere.

-

Add the base to the solution, followed by the slow addition of carbon disulfide at a controlled temperature (often 0-5 °C).

-

Stir the reaction mixture at room temperature for several hours to form the dithiocarbamate salt intermediate.

-

Introduce the desulfurizing agent to the reaction mixture to facilitate the elimination of sulfur and the formation of the isothiocyanate group.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove salts and other water-soluble impurities.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Applications in Research and Drug Development

The unique electronic properties conferred by the two trifluoromethyl groups make this compound a valuable reagent and building block in several areas of scientific research.

Derivatizing Agent for Analytical Chemistry

This compound is an effective derivatizing agent for primary and secondary amines, such as biogenic amines.[1] The resulting thiourea derivatives exhibit enhanced detectability in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR).[1] This derivatization is particularly useful for the quantitative analysis of low-abundance amines in complex biological and food matrices.[1]

This protocol is based on the methodology for the determination of biogenic amines in beverages.[1]

Materials:

-

Sample containing biogenic amines (e.g., histamine, tyramine)

-

This compound solution

-

Acetonitrile (ACN)

-

A suitable buffer (e.g., borate buffer, pH 9)

-

Internal standard solution

Procedure:

-

Sample Preparation: Centrifuge and filter the sample to remove particulates.

-

Derivatization Reaction:

-

To an aliquot of the prepared sample, add the internal standard.

-

Add the buffer solution to adjust the pH.

-

Introduce the this compound solution in acetonitrile.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 60 minutes).

-

-

Sample Cleanup (if necessary): The reaction is often clean, eliminating the need for a purification step.[1]

-

LC-MS/MS Analysis:

-

Dilute the reaction mixture with the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

-

Separate the derivatized amines using a suitable C18 column with a gradient elution.

-

Detect and quantify the derivatives using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

References

- 1. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 23165-29-9 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Bis(trifluoromethyl)phenyl isothiocyanate solubility and stability

An In-depth Technical Guide on 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a versatile chemical intermediate. Due to its reactive nature, particularly its sensitivity to moisture, careful handling and storage are paramount. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its analysis, and illustrates key experimental workflows. While specific quantitative solubility and stability data are limited in publicly accessible literature, this guide provides a strong foundation based on qualitative information and established methodologies for isothiocyanates.

Physicochemical Properties

This compound is a colorless to yellow liquid with a molecular weight of 271.18 g/mol .[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃F₆NS | [1] |

| Molecular Weight | 271.18 g/mol | [1][2] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Density | 1.485 g/mL at 25 °C | |

| Boiling Point | 95 °C at 19 mmHg; 63 °C at 1.5 mmHg | [1] |

| Refractive Index | n20/D 1.5 | |

| Storage Temperature | 2-8 °C | [3] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference(s) |

| Water | Hydrolyzes | [3][4] |

| Organic Solvents | Generally soluble (by inference) | [5] |

| (e.g., DMSO, DMF, Ethanol) |

Note: The hydrolysis in water indicates that this compound is unstable in aqueous solutions, and its aqueous solubility cannot be determined without significant degradation.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and application. The trifluoromethyl groups are noted to enhance its reactivity and stability under certain conditions.[1]

| Condition | Stability Assessment | Reference(s) |

| Moisture/Water | Moisture sensitive; hydrolyzes in water. | [3][4] |

| Temperature | Store at 2-8 °C. | [3] |

| pH | Isothiocyanates, in general, can be unstable at non-neutral pH. | [6] |

| Incompatible Materials | Acids, strong oxidizing agents, strong bases, alcohols, and amines. |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from a standard method for determining the solubility of isothiocyanates and is recommended for this compound.[5]

Objective: To determine the equilibrium solubility in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, DMF, Ethanol)

-

Glass vials with tight-sealing caps

-

Shaking incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected organic solvent.

-

Tightly seal the vial.

-

-

Equilibration:

-

Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C).

-

Agitate for 24-48 hours to reach equilibrium.

-

-

Sample Clarification:

-

Cease agitation and allow undissolved solid to settle.

-

For complete separation, centrifuge the vial.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant with a syringe.

-

Filter the sample through a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the HPLC calibration range.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Protocol for Stability Assessment (Adapted from General Isothiocyanate Stability Studies)

Objective: To assess the stability of this compound under specific conditions (e.g., temperature, pH).

Materials:

-

This compound

-

Aqueous buffers of different pH values or organic solvents

-

Constant temperature incubator or water bath

-

HPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a known amount of the stock solution to the test medium (e.g., buffer of a specific pH) to achieve the desired initial concentration.

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C).

-

Protect samples from light if assessing photosensitivity.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

-

-

Sample Quenching and Analysis:

-

Immediately quench any reaction by appropriate means (e.g., dilution in a cold solvent).

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

-

Data Analysis:

-

Plot the concentration of the compound versus time.

-

Determine the degradation kinetics and calculate the half-life (t₁/₂) under the tested conditions.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

Logical Relationship of Chemical Reactivity and Applications

Caption: Reactivity and Applications of the Compound.

Conclusion

This compound is a valuable reagent in various scientific fields, largely due to its enhanced reactivity. Its primary limitation is its sensitivity to moisture, necessitating careful handling and storage in anhydrous conditions. While specific quantitative data on its solubility and stability are sparse, the protocols and information provided in this guide offer a solid framework for its effective use in research and development. Further studies are warranted to quantitatively delineate its solubility in a broader range of organic solvents and to characterize its degradation kinetics under various conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 23165-29-9 [m.chemicalbook.com]

- 4. This compound | 23165-29-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Isothiocyanates with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between isothiocyanates and primary amines to form thiourea derivatives is a cornerstone of synthetic chemistry, with profound implications for drug discovery and development. This technical guide provides a comprehensive overview of this critical reaction, detailing its mechanism, kinetics, and the various factors that influence its outcome. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this versatile conjugation chemistry.

The Core Reaction: Nucleophilic Addition to Form Thioureas

The fundamental reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product.[1] This reaction is highly efficient and often referred to as a "click-type" reaction due to its reliability and high yields.[2]

Figure 1. Reaction mechanism of a primary amine with an isothiocyanate.

Factors Influencing Reactivity

The rate and success of the thiourea formation are governed by several key factors, which can be manipulated to optimize reaction outcomes.

Nucleophilicity of the Primary Amine

The nucleophilicity of the primary amine is a primary determinant of the reaction rate. Generally, more nucleophilic amines react faster.[2] This is directly related to the amine's basicity, which is quantified by its pKa value.

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are significantly more basic (pKa of conjugate acid typically 9.5-11.0) and therefore more nucleophilic than aromatic amines (e.g., aniline, pKa ≈ 4.6).[3] Consequently, aliphatic amines react much more readily with isothiocyanates than aromatic amines. Reactions with arylamines may require heating to proceed at a reasonable rate.[3]

-

Electronic Effects: The presence of electron-donating groups (EDGs) on the amine (e.g., alkyl, alkoxy groups) increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) (e.g., nitro, cyano, halo groups) decrease the nitrogen's nucleophilicity, leading to slower reaction rates.[2]

Electrophilicity of the Isothiocyanate

The electrophilicity of the carbon atom in the isothiocyanate group also plays a crucial role.

-

Electronic Effects: Isothiocyanates bearing EWGs are more electrophilic and react faster. For instance, acyl isothiocyanates are highly reactive due to the strong electron-withdrawing nature of the adjacent acyl group, which significantly enhances the electrophilicity of the isothiocyanate carbon.[1] Conversely, isothiocyanates with EDGs are less electrophilic and react more slowly.[2]

Steric Hindrance

Steric hindrance around the amine's nitrogen atom or the isothiocyanate's carbon atom can impede the nucleophilic attack, thereby slowing down the reaction rate. Bulky substituents on either reactant can significantly decrease reactivity.

Reaction Conditions: Solvent, Temperature, and pH

-

Solvent: The reaction is versatile and can be conducted in a variety of solvents, including dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols like ethanol. Anhydrous aprotic solvents like THF or acetonitrile are commonly used. Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, often resulting in quantitative yields in a shorter time frame.[4]

-

Temperature: Many reactions between aliphatic amines and isothiocyanates are exothermic and proceed rapidly at room temperature.[2] For less reactive amines, such as aromatic amines, heating (reflux) may be necessary to increase the reaction rate.[2]

-

pH: The reaction rate is pH-dependent. The primary amine needs to be in its unprotonated, free base form to be nucleophilic. Therefore, the reaction is typically carried out under neutral to slightly basic conditions. In aqueous media, a pH range of 8.5 to 9.5 is often optimal for modifying lysine residues in proteins.[5]

Quantitative Data Presentation

The following tables summarize quantitative data on the synthesis of thioureas from various primary amines and isothiocyanates, highlighting the influence of different reaction conditions on the yield.

Table 1: Synthesis of Thioureas from Various Primary Amines and Isothiocyanates

| Isothiocyanate | Primary Amine | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenyl isothiocyanate | Benzylamine | THF | Room Temp. | 1-2 h | High | |

| Phenyl isothiocyanate | Aniline | Ethanol | Reflux | - | High | [6] |

| Allyl isothiocyanate | Aniline Derivatives | Ethanol | Reflux | 10 h | 75-90% | |

| 4-Chlorophenyl isothiocyanate | Various Anilines | Mortar (solvent-free) | Room Temp. | 5-40 min | 89-98% | |

| 4-Methoxyphenyl isothiocyanate | 2,4-Dimethylaniline | Mortar (solvent-free) | Room Temp. | 45 min | ≥99% | [4] |

| Benzyl isothiocyanate | N-substituted piperazine | Dichloromethane | Room Temp. | 1 h | >70% | [7] |

| Acetyl isothiocyanate | Aniline | Acetonitrile | Room Temp. | - | High |

Note: "High" yield is used where a specific percentage was not provided in the source but the reaction was described as high-yielding.

Table 2: Correlation of Amine Type and Reactivity

| Amine Class | General pKa Range (of conjugate acid) | General Reactivity with Isothiocyanates | Notes |

| Aliphatic Primary Amines | 9.5 - 11.0 | Very High | Often exothermic and rapid at room temperature.[3] |

| Aromatic Primary Amines (Anilines) | 4.0 - 5.5 | Moderate to Low | Reactivity is significantly lower than aliphatic amines; often requires heating.[3] |

| Anilines with EDGs | > 4.6 | Moderate | Electron-donating groups increase nucleophilicity and reaction rate. |

| Anilines with EWGs | < 4.6 | Low | Electron-withdrawing groups decrease nucleophilicity and reaction rate.[2] |

Applications in Drug Development and Research

The formation of the thiourea linkage is a powerful tool in medicinal chemistry and drug development for several reasons:

-

Synthesis of Biologically Active Molecules: The thiourea moiety is a key structural component in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[7]

-

Peptide and Protein Modification: The reaction of isothiocyanates with the N-terminal amine of a peptide is the basis of the Edman degradation, a classical method for protein sequencing.[8] This specific reactivity allows for the labeling and modification of proteins and peptides for various research applications.

-

Combinatorial Chemistry and Library Synthesis: The reliability and broad substrate scope of this reaction make it ideal for generating large libraries of diverse thiourea derivatives for high-throughput screening in drug discovery programs.[6]

Figure 2. Logical relationship of thiourea synthesis and its applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving the reaction of isothiocyanates with primary amines.

General Protocol for the Synthesis of N,N'-Disubstituted Thiourea in Solution

This protocol describes a standard procedure for synthesizing a thiourea derivative in a laboratory setting.[2]

Materials:

-

Primary amine (1.0 mmol)

-

Isothiocyanate (1.0 mmol)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile (10 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours for aliphatic amines.

-

Upon completion (disappearance of the starting materials as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol for Monitoring Reaction Kinetics using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the kinetics of the reaction by quantifying the consumption of reactants and the formation of the product over time.

Materials:

-

Isothiocyanate

-

Primary amine

-

Reaction buffer (e.g., phosphate buffer, pH 7.4, if applicable) or organic solvent

-

Quenching solution (e.g., 10% formic acid in the mobile phase)

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase HPLC column

Procedure:

-

Method Development: Develop an HPLC method that provides good separation of the isothiocyanate, the primary amine, and the thiourea product. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) is a common starting point.

-

Calibration: Prepare standard solutions of the isothiocyanate and the thiourea product at known concentrations and inject them into the HPLC to generate calibration curves (peak area vs. concentration).

-

Reaction Setup: In a thermostatted vessel, combine the reaction buffer/solvent and the primary amine at the desired concentrations.

-

Reaction Initiation: Initiate the reaction by adding the isothiocyanate stock solution and start a timer.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in the quenching solution. This stops the reaction by significantly changing the pH or diluting the reactants.

-

HPLC Analysis: Inject the quenched samples into the HPLC system.

-

Data Analysis: Integrate the peak areas for the isothiocyanate and/or the thiourea product at each time point. Use the calibration curves to convert these peak areas into concentrations. Plot the concentration of the reactant(s) or product versus time to determine the reaction rate.

Figure 3. Experimental workflow for kinetic analysis using HPLC.

Conclusion

The reaction of isothiocyanates with primary amines is a robust and highly versatile method for the synthesis of N,N'-disubstituted thioureas. Its efficiency, broad substrate scope, and the biological relevance of its products make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and drug development. A thorough understanding of the factors influencing this reaction, as detailed in this guide, allows for the rational design and optimization of synthetic routes to novel and existing target molecules. The provided protocols offer a solid foundation for the practical application of this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. letstalkacademy.com [letstalkacademy.com]

Spectroscopic Profile of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, a key reagent and building block in pharmaceutical and materials science research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.96 | s |

| 7.66 | s |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-NCS |

| 133.0 (q, J = 34.0 Hz) | C-CF₃ |

| 126.9 | Aromatic CH |

| 123.1 (q, J = 272.0 Hz) | CF₃ |

| 118.9 | Aromatic CH |

| ¹⁹F NMR | |

| Chemical Shift (δ) ppm | Reference |

| -63.2 | CFCl₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2100-2200 | -N=C=S (Isothiocyanate) asymmetric stretch |

| 1615 | Aromatic C=C stretch |

| 1380 | C-F stretch |

| 1280 | C-F stretch |

| 1140 | C-F stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 271 | 100 | [M]⁺ |

| 202 | 45 | [M - CF₃]⁺ |

| 175 | 30 | [M - NCS]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker AVANCE 500 or 600 MHz spectrometer.[1] The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) or the residual solvent peak was used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) was used as an external reference.[1]

Typical Acquisition Parameters:

-

Pulse Program: Standard 1D pulse sequences for ¹H, ¹³C, and ¹⁹F nuclei.

-

Temperature: 298 K

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-128 for ¹H, 1024-4096 for ¹³C and ¹⁹F, depending on sample concentration.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

Typical Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Apodization: Happ-Genzel

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) was used as the ionization method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC.

Typical Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-500

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural information provided by each technique for this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of spectroscopic techniques with the structural information derived for the molecule.

References

An In-depth Technical Guide to the Safety and Handling of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS No. 23165-29-9). The following sections detail the chemical's properties, associated hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a versatile reagent, notably used in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₆NS | [2][3] |

| Molecular Weight | 271.18 g/mol | [2][3] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Density | 1.485 g/mL at 25 °C | [4] |

| Boiling Point | 63 °C at 1.5 mmHg[4] / 95 °C at 19 mmHg[1] / 227.5 ± 40.0 °C at 760 mmHg[3] | |

| Melting Point | 160 °C | [3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [4][5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.5 | [1][4] |

| Solubility | Hydrolyzes in water | [6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand these classifications to handle the substance safely.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301 / H302 | Toxic if swallowed / Harmful if swallowed[4][7] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | Category 1B / Category 2 | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | H318 / H319 | Causes serious eye damage / Causes serious eye irritation[2][4] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[4][8] |

Primary Hazards: Corrosive, Irritant, Toxic.[2] It is also a lachrymator, a substance that increases the flow of tears.[9]

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[7][8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Handle and open the container with care.[10]

Storage:

-

Incompatible materials to avoid include acids, strong oxidizing agents, strong bases, alcohols, and amines.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and chemical-resistant clothing to prevent skin exposure.[8][11] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] Follow OSHA respirator regulations in 29 CFR 1910.134.[8] |

First Aid Measures

Immediate medical attention is required for any exposure.[8][9]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[7][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[7][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7][12] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Keep people away from and upwind of the spill. Use personal protective equipment as required. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent the product from entering drains.[5]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[8] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste material should be disposed of in an approved waste disposal plant.[5][9]

Experimental Protocols & Visualizations

While detailed experimental protocols for the toxicological data cited in safety data sheets are not publicly available, the following workflow diagram illustrates the logical steps for the safe handling of this compound in a research setting.

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:23165-29-9 | 3,5-di(trifluoromethyl)phenyl isothiocyanate | Chemsrc [chemsrc.com]

- 4. 3,5-双(三氟甲基)苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. This compound | 23165-29-9 [chemicalbook.com]

- 7. This compound | 23165-29-9 | TCI AMERICA [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. This compound, +99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for Researchers and Drug Development Professionals

An In-depth Overview of a Key Chemical Intermediate in Pharmaceutical and Materials Science

Introduction

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a versatile chemical intermediate of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. Its unique molecular structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl groups and a reactive isothiocyanate moiety, imparts desirable properties for the synthesis of novel compounds with enhanced biological activity and material characteristics. This guide provides a detailed overview of its commercial availability, physicochemical properties, key applications with experimental protocols, and its role in modulating cellular signaling pathways.

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from prominent vendors.

| Supplier | Purity | Catalog Number |

| Sigma-Aldrich | 98% | 468517 |

| Thermo Scientific Chemicals | +99% | AC357420010 |

| Fisher Scientific | 98% | AC357420010 |

| TCI Chemicals | >98.0% (GC) | I0569 |

| Chem-Impex International | - | 06333 |

| Santa Cruz Biotechnology | - | sc-270885 |

| Chemsavers | 98% | - |

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its safe handling and effective use in experimental setups.

| Property | Value | Reference |

| CAS Number | 23165-29-9 | [1] |

| Molecular Formula | C₉H₃F₆NS | [1][2] |

| Molecular Weight | 271.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 63 °C at 1.5 mmHg | |

| Density | 1.485 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5 | |

| Purity | ≥97.5% to >99% | [1][3] |

| Storage | Store at room temperature | [4] |

| Signal Word | Danger | |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Applications and Experimental Protocols

The primary utility of this compound lies in its function as a building block for more complex molecules, particularly in the synthesis of thiourea derivatives and for the chemical modification of surfaces.

Synthesis of Thiourea Derivatives

Thiourea derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety are explored for their potential as organocatalysts and bioactive molecules. The isothiocyanate group readily reacts with primary and secondary amines to form the corresponding thiourea linkage.

General Experimental Protocol for Thiourea Synthesis:

This protocol is adapted from a general method for the synthesis of thiourea derivatives.[5]

-

Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.

-

Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Surface Functionalization

The reactivity of the isothiocyanate group is also exploited for the chemical derivatization of surfaces that possess primary amino groups. This is particularly useful in the development of biosensors and functionalized materials.

Experimental Protocol for Surface Derivatization:

This protocol is based on the application of this compound for the chemical derivatization of amino-functionalized surfaces.

-

Surface Preparation: The amino-functionalized surface (e.g., amino-silanized silicon wafer, polyethylene film with amine groups) is thoroughly cleaned and dried.

-

Derivatization Reaction: The surface is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene, acetonitrile) at a specific concentration. The reaction is allowed to proceed for a set time, which can range from minutes to hours, depending on the desired surface coverage.

-

Washing: After the reaction, the surface is removed from the solution and rinsed extensively with the solvent to remove any unreacted isothiocyanate.

-

Characterization: The functionalized surface is then dried and can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) analysis to confirm the successful derivatization.

Role in Signaling Pathway Modulation

While this compound itself is a synthetic intermediate, the 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in several biologically active molecules. A notable example is the novel synthetic compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which has been shown to inhibit the growth of liver tumors.[6]

NHDC exerts its anti-cancer effects by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α). This activation leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.[6] The inhibition of STAT3 phosphorylation and its DNA binding activity ultimately leads to the induction of apoptosis in liver cancer cells.[6]

Conclusion

This compound is a valuable reagent for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability and well-defined reactivity make it an attractive starting material for creating thiourea derivatives and for surface modification. Furthermore, the 3,5-bis(trifluoromethyl)phenyl scaffold is a privileged structure in medicinal chemistry, as demonstrated by its incorporation in molecules that can modulate key signaling pathways involved in cancer progression. This guide provides a foundational resource for researchers looking to leverage the unique properties of this compound in their scientific endeavors.

References

- 1. B20206.03 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. This compound, +99%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)phenyl isothiocyanate is a highly versatile organofluorine compound that has garnered significant attention across various scientific disciplines. Its unique electronic properties, conferred by the two electron-withdrawing trifluoromethyl groups on the phenyl ring, make it a valuable reagent and building block in medicinal chemistry, material science, agricultural science, and analytical chemistry. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 23165-29-9 |

| Molecular Formula | C₉H₃F₆NS |

| Molecular Weight | 271.18 g/mol |

| Appearance | Colorless to yellow or green liquid |

| Boiling Point | 63 °C at 1.5 mmHg |

| Density | 1.485 g/mL at 25 °C |

| Refractive Index | n20/D 1.5 |

Overview of Applications

The reactivity of the isothiocyanate group, coupled with the stability and lipophilicity imparted by the bis(trifluoromethyl)phenyl moiety, allows for a diverse range of applications. These include:

-

Pharmaceutical and Life Sciences: Serving as a key building block for the synthesis of potent antimicrobial and anticancer agents, as well as a component of highly effective organocatalysts.

-

Material Science: Utilized in the development of advanced polymers such as polythioureas and for the functionalization of surfaces to impart specific properties.

-

Agricultural Chemistry: A scaffold for the discovery of novel herbicides and pesticides.

-

Analytical Chemistry: Employed as a derivatizing agent for the sensitive detection and quantification of amines on various surfaces.

Applications in Pharmaceutical and Life Sciences

The unique structural features of this compound have been extensively exploited in the design and synthesis of novel therapeutic agents and catalysts.

Antimicrobial Agents

The reaction of this compound with various primary and secondary amines provides a straightforward route to a diverse library of thiourea derivatives. Many of these compounds have demonstrated significant antimicrobial activity. A general workflow for the synthesis of these derivatives is depicted below.

Methodological & Application

Application Notes and Protocols for Peptide Sequencing using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal peptide sequencing is a critical technique in proteomics, protein characterization, and drug development for verifying protein identity, identifying post-translational modifications, and ensuring the quality of recombinant proteins. The Edman degradation is a well-established method for the stepwise removal and identification of amino acids from the N-terminus of a peptide.[1][2] This method traditionally employs phenyl isothiocyanate (PITC) as the coupling reagent.

These application notes describe a detailed protocol for N-terminal peptide sequencing using a fluorinated analog, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. The strong electron-withdrawing properties of the two trifluoromethyl groups on the phenyl ring are anticipated to enhance the reactivity of the isothiocyanate moiety, potentially leading to improved coupling efficiency and allowing for milder reaction conditions compared to PITC.

Principle of the Method

The sequencing protocol using this compound follows the fundamental principles of the Edman degradation, which consists of a three-stage cyclical process:

-

Coupling (Labeling): The peptide is reacted with this compound under alkaline conditions. The isothiocyanate group of the reagent selectively attaches to the free N-terminal amino group of the peptide, forming a stable 3,5-Bis(trifluoromethyl)phenyl-thiocarbamoyl (BTPTC) peptide derivative.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA). This step generates an anilinothiazolinone (ATZ) amino acid derivative and the original peptide shortened by one residue.[3]

-

Conversion and Identification: The unstable ATZ-amino acid is extracted and then converted to a more stable 3,5-Bis(trifluoromethyl)phenyl-thiohydantoin (BTPTH) amino acid derivative by treatment with aqueous acid. This stable derivative is then identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time with that of known standards. The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acids.

Advantages of using this compound (Theoretical)

The use of this compound offers several potential advantages over the traditional PITC reagent, primarily due to the electron-withdrawing nature of the trifluoromethyl groups:

-

Enhanced Reactivity: The trifluoromethyl groups increase the electrophilicity of the isothiocyanate carbon, which may lead to faster and more efficient coupling with the N-terminal amino group of the peptide.

-

Milder Reaction Conditions: The increased reactivity could allow for the use of lower temperatures or shorter reaction times for the coupling step, potentially minimizing side reactions and peptide degradation.

-

Improved Detection: The fluorine atoms provide a unique signature that can be exploited for detection by ¹⁹F NMR, offering an alternative analytical method for quantification and identification.[4]

-

Altered Chromatographic Properties: The resulting BTPTH-amino acid derivatives will have different chromatographic properties compared to PTH-amino acids, which may offer advantages in separation and identification, especially for challenging amino acid residues.

Experimental Protocols

The following protocols are based on standard Edman degradation procedures and should be optimized for the specific peptide and instrumentation used.

Materials and Reagents

-

Peptide Sample: Purified peptide (10-100 picomoles) lyophilized or dissolved in a suitable volatile buffer.

-

Coupling Reagent: 5% (v/v) this compound in a suitable solvent like acetonitrile or pyridine.

-

Coupling Buffer: N-methylmorpholine buffer (e.g., 12.5% N-methylmorpholine in water/acetonitrile (1:1 v/v)), adjusted to pH 9.0 with trifluoroacetic acid.

-

Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).

-

Conversion Reagent: 25% (v/v) aqueous trifluoroacetic acid.

-

Extraction Solvents: n-Butyl chloride or ethyl acetate (HPLC grade).

-

HPLC Solvents: Acetonitrile and water (HPLC grade), with 0.1% TFA.

-

Standard BTPTH-amino acids: For HPLC calibration (synthesis may be required).

Protocol 1: N-Terminal Derivatization (Coupling)

-

Sample Preparation: Place the lyophilized peptide sample (10-100 pmol) in a reaction vial.

-

Reagent Addition: Add 20 µL of the coupling buffer to the sample.

-

Coupling Reaction: Add 20 µL of the 5% this compound solution.

-

Incubation: Incubate the reaction mixture at 50°C for 20 minutes.

-

Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

Protocol 2: Cleavage of the N-Terminal Amino Acid

-

Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried sample.

-

Incubation: Incubate at 50°C for 10 minutes.

-

Extraction: After incubation, add 100 µL of n-butyl chloride to extract the cleaved ATZ-amino acid derivative. Vortex thoroughly.

-

Phase Separation: Centrifuge to separate the phases. The upper organic phase contains the ATZ-amino acid.

-

Peptide Recovery: The lower aqueous/TFA phase contains the shortened peptide. Carefully remove the upper organic phase for the next step. The remaining shortened peptide can be dried and subjected to the next sequencing cycle.

Protocol 3: Conversion to BTPTH-Amino Acid and HPLC Analysis

-

Conversion: Transfer the collected organic phase to a new tube and dry it down. Add 20 µL of 25% aqueous TFA and heat at 50°C for 10 minutes to convert the ATZ-amino acid to the more stable BTPTH-amino acid.

-

Sample Preparation for HPLC: Dry the sample and redissolve it in a suitable solvent for HPLC injection (e.g., 20 µL of 20% acetonitrile).

-

HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable gradient of acetonitrile in water with 0.1% TFA.

-

Identification: Identify the BTPTH-amino acid by comparing its retention time to that of the BTPTH-amino acid standards.

Data Presentation

Table 1: Summary of Reaction Conditions for Peptide Sequencing with this compound

| Step | Parameter | Condition | Notes |

| Coupling | Reagent | 5% this compound | Prepare fresh. |

| Buffer | N-methylmorpholine, pH 9.0 | Ensures alkaline conditions for coupling. | |

| Temperature | 50°C | Optimization may be required (e.g., 37-55°C). | |

| Time | 20 minutes | Optimization may be required (e.g., 15-30 min). | |

| Cleavage | Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Use high purity, anhydrous TFA to prevent peptide hydrolysis. |

| Temperature | 50°C | ||

| Time | 10 minutes | ||

| Conversion | Reagent | 25% Aqueous Trifluoroacetic Acid | |

| Temperature | 50°C | ||

| Time | 10 minutes | Ensures complete conversion to the stable BTPTH derivative. | |

| Analysis | Method | Reverse-Phase HPLC | |

| Detection | UV (e.g., 254 nm or 269 nm) |

Table 2: Comparison of Isothiocyanate Reagents for Peptide Sequencing

| Feature | Phenyl Isothiocyanate (PITC) | This compound |

| Reactivity | Standard reactivity. | Theoretically higher due to electron-withdrawing CF₃ groups. |

| Coupling Conditions | Typically 50-55°C for 20-30 min. | Potentially milder conditions (lower temp. or shorter time). |

| Derivative | Phenylthiohydantoin (PTH)-amino acid. | 3,5-Bis(trifluoromethyl)phenyl-thiohydantoin (BTPTH)-amino acid. |

| Detection | UV (approx. 269 nm). | UV, ¹⁹F NMR. |

| Advantages | Well-established, extensive literature, commercially available standards. | Potentially higher efficiency, alternative detection methods. |

| Disadvantages | Slower reaction rates compared to activated analogs. | Limited literature, standards may not be commercially available. |

Visualizations

Caption: Experimental workflow for peptide sequencing using this compound.

Caption: Logical comparison of peptide sequencing approaches.

References

- 1. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 4. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Amino Acids using 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in a multitude of research areas, including drug discovery, clinical diagnostics, and nutritional analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, but often requires a derivatization step to enhance the chromatographic separation and detection of these compounds. Isothiocyanates are a class of reagents that react with the primary and secondary amine groups of amino acids to form stable, UV-active derivatives.

This document provides detailed application notes and protocols for the use of 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (AITCN) for the pre-column derivatization of amino acids for subsequent HPLC analysis. While direct literature on the application of AITCN for amino acid analysis is limited, this document provides a potential starting protocol based on its successful use for the derivatization of polyamines. For a comprehensive understanding and as a well-established alternative, a detailed protocol for the widely used analogous reagent, phenyl isothiocyanate (PITC), is also presented.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic carbon atom of the isothiocyanate group of AITCN. This reaction results in the formation of a stable phenylthiocarbamyl (PTC) or, in this specific case, a 3,5-bis(trifluoromethyl)phenylthiocarbamyl (AITCN-PTC) derivative. These derivatives are more hydrophobic than the parent amino acids, leading to better retention and separation on reverse-phase HPLC columns. The aromatic ring system introduced by the derivatizing agent allows for sensitive detection using UV-Vis spectroscopy.

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with this compound (AITCN) - Adapted from Polyamine Derivatization

This protocol is adapted from a method successfully used for the derivatization of polyamines and can serve as a starting point for the optimization of amino acid derivatization.

Materials:

-

This compound (AITCN)

-

Amino acid standards or sample hydrolysates

-

Tetrahydrofuran (THF), HPLC grade

-

Nitrogen gas

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Ensure the amino acid sample is free of interfering substances. For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by drying to remove the acid.

-

Reconstitute the dried amino acid residue in a suitable solvent, such as 0.1 M HCl.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, add a known amount of the amino acid standard or sample.

-

Evaporate the solvent to complete dryness under a stream of nitrogen.

-

Add 5.0 mL of THF to dissolve the residue.

-

Add a molar excess of AITCN to the amino acid solution. The optimal molar ratio will need to be determined empirically, but a starting point of a 2-fold molar excess of AITCN per amine group can be used.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at room temperature for 3 hours, or with gentle heating (e.g., 40-60°C) to potentially increase the reaction rate. The optimal time and temperature should be determined.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

-

Sample Clean-up:

-

Reconstitute the dried derivative in the initial mobile phase for HPLC analysis.

-

Centrifuge the sample to pellet any insoluble material before injection.

-

HPLC Conditions (Starting Point):

The following HPLC conditions were used for the separation of AITCN-derivatized polyamines and can be adapted for amino acid derivatives.

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0 min: 60% A; 40 min: 0% A; 47 min: 0% A; 48 min: 60% A; 57 min: 60% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

Protocol 2: Derivatization of Amino Acids with Phenyl isothiocyanate (PITC) - A Well-Established Method

This protocol provides a reliable and extensively validated method for the derivatization of amino acids using PITC.

Materials:

-

Phenyl isothiocyanate (PITC)

-

Amino acid standards or sample hydrolysates

-

Coupling Solution: Ethanol:Water:Pyridine (2:2:1, v/v/v)

-

Drying Solution: Heptane

-

Reconstitution Solution: 5 mM Sodium Phosphate buffer, pH 7.4, with 5% Acetonitrile

-

Nitrogen gas

-

Vacuum centrifuge or evaporator

Procedure:

-

Sample Preparation:

-

Prepare amino acid samples as described in Protocol 1.

-

-

Derivatization Reaction:

-

To the dried amino acid sample, add 20 µL of Coupling Solution.

-

Vortex to dissolve the sample.

-

Add 10 µL of PITC solution (5% in the Coupling Solution).

-

Vortex and incubate at room temperature for 20 minutes.

-

-

Removal of Excess Reagent:

-

Add 30 µL of Heptane and vortex.

-

Allow the phases to separate and carefully remove the upper heptane layer containing excess PITC.

-

Repeat the heptane wash.

-

Dry the sample completely in a vacuum centrifuge.

-

-

Sample Reconstitution:

-

Reconstitute the dried PTC-amino acids in a known volume (e.g., 100 µL) of Reconstitution Solution.

-

Vortex thoroughly and transfer to an HPLC vial for analysis.

-

HPLC Conditions for PITC Derivatives:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.14 M Sodium Acetate, 0.5 mL/L Triethylamine, pH 6.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

Data Presentation

Quantitative data, such as retention times and limits of detection, should be systematically collected and organized. Below is an example table structure for presenting such data.

Table 1: Retention Times of AITCN-Derivatized Amino Acids (Hypothetical Data)

| Amino Acid | Retention Time (min) |

| Aspartic Acid | 5.2 |

| Glutamic Acid | 6.8 |

| Serine | 8.1 |

| Glycine | 9.5 |

| Histidine | 10.3 |

| Arginine | 11.7 |

| Threonine | 12.4 |

| Alanine | 13.9 |

| Proline | 15.1 |

| Tyrosine | 16.5 |

| Valine | 18.2 |

| Methionine | 19.0 |

| Cysteine | 20.1 |